molecular formula C21H30FN3O4S B14180659 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

Cat. No.: B14180659
M. Wt: 439.5 g/mol
InChI Key: AJJISMLYIMQAKP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole is a complex organic compound with a unique structure that includes a piperidine ring, an oxadiazole ring, and a fluorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorinated phenoxy group: This step often involves nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group.

    Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-tert-butyl-1,2,4-oxadiazole
  • 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-methyl-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H30FN3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1

InChI Key

AJJISMLYIMQAKP-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CCOC1=CC(=C(C=C1)S(=O)(=O)C)F)C2CCN(CC2)C3=NC(=NO3)C(C)C

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)CCOC3=CC(=C(C=C3)S(=O)(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.